7-Methoxy-2-(3-nitrophenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-(3-nitrophenyl)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a chromen-4-one core with a methoxy group at the seventh position and a nitrophenyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(3-nitrophenyl)chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of 7-methoxy-4-chromanone with 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(3-nitrophenyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 7-Methoxy-2-(3-aminophenyl)chromen-4-one.
Substitution: Formation of various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-2-(3-nitrophenyl)chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(3-nitrophenyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
- 7-Ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one
- 7-Methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Uniqueness
7-Methoxy-2-(3-nitrophenyl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitrophenyl groups contributes to its reactivity and potential therapeutic applications, distinguishing it from other chromen-4-one derivatives.
Properties
CAS No. |
744203-16-5 |
---|---|
Molecular Formula |
C16H11NO5 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
7-methoxy-2-(3-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-21-12-5-6-13-14(18)9-15(22-16(13)8-12)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3 |
InChI Key |
UCVJFEDQWUIDKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.